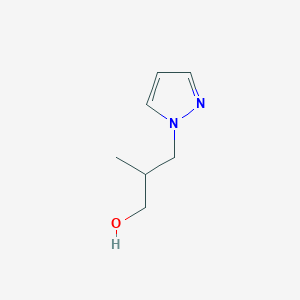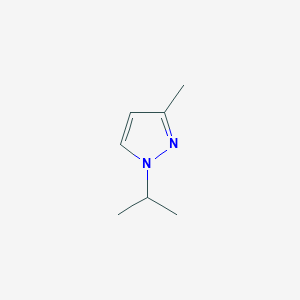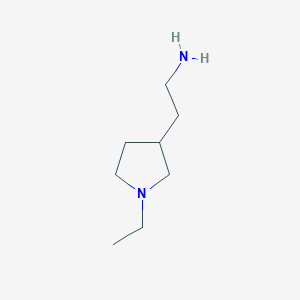
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Descripción general
Descripción
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The compound features a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and benzaldehyde.
Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with benzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic conditions to form the benzimidazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core or the phenyl rings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzimidazoles.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its benzimidazole core, which is known for various biological activities such as antiviral, anticancer, and antimicrobial properties.
Biological Research: It is used in biological research to study its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound is used as a building block in organic synthesis for the development of new chemical entities.
Industrial Applications: It may be used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-benzoimidazole: Lacks the bromine atom, which may result in different biological activities and binding affinities.
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and biological effects.
2-(3-Chlorophenyl)-1-phenyl-1H-benzoimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence its reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUWVSPCUFTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630567 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-40-6 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: How effective is 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole as a corrosion inhibitor compared to benzimidazole?
A1: Research indicates that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole exhibits significantly higher corrosion inhibition efficiency compared to benzimidazole. While benzimidazole achieved a maximum efficiency of 70.1%, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% efficiency at a concentration of 5 mmol/L in inhibiting copper corrosion within a 0.5 mol/L H2SO4 solution []. This difference highlights the impact of the specific structural modification on the compound's effectiveness as a corrosion inhibitor.
Q2: What is the adsorption mechanism of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole on copper in an acidic environment?
A2: The study reveals that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole acts as a mixed-type inhibitor, meaning it can influence both the anodic and cathodic reactions involved in the corrosion process. Furthermore, the adsorption of this compound onto the copper surface follows the Langmuir adsorption isotherm model []. This suggests monolayer adsorption, where 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole molecules form a protective layer on the copper, hindering the interaction with corrosive species.
Q3: How do computational chemistry methods contribute to understanding the enhanced inhibition properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole?
A3: Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the interaction between 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole and the copper surface []. These computational approaches can unveil the electronic properties and binding energies associated with the adsorption process, further clarifying the superior inhibition capability of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole compared to benzimidazole.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)




